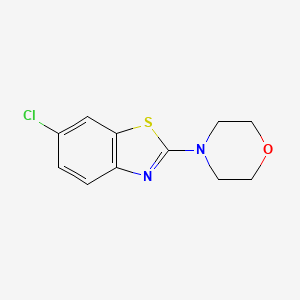

4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine

Description

Properties

IUPAC Name |

4-(6-chloro-1,3-benzothiazol-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVBFKNDFYWFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine typically involves the cyclization of 2-aminothiophenol with appropriate reagents. One common method is the reaction of 2-aminothiophenol with carbon disulfide (CS₂) and chloroacetyl chloride (ClCH₂COCl) in the presence of a base such as sodium hydroxide (NaOH). The resulting intermediate is then treated with morpholine to yield the final product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder (Fe) in acidic conditions.

Major Products

Substitution: Formation of various substituted benzothiazoles.

Oxidation: Formation of benzothiazole sulfoxides or sulfones.

Reduction: Formation of benzothiazole amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound has been identified as a promising scaffold for developing antimicrobial and anticancer agents. Benzothiazole derivatives are known for their ability to inhibit various pathogens and cancer cell lines. For example, studies have shown that similar benzothiazole derivatives exhibit significant cytotoxic effects against human cervical cancer cell lines, indicating potential therapeutic applications in oncology .

Anti-inflammatory Activity

Research indicates that benzothiazole derivatives can possess anti-inflammatory properties. Compounds derived from this class have been evaluated for their ability to reduce inflammation in preclinical models, suggesting their potential use in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of benzothiazole derivatives. For instance, compounds designed based on similar structures have shown inhibitory effects on monoamine oxidase B and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases like Alzheimer's .

Biological Research

Enzyme Inhibition Studies

4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine serves as a valuable probe for studying enzyme inhibition. Its interactions with various enzymes can provide insights into the mechanisms of action of benzothiazole derivatives. In vitro assays have demonstrated that these compounds can significantly inhibit key enzymes involved in metabolic pathways .

Cell Signaling Pathways

The compound may influence cellular functions by modulating signaling pathways. Research indicates that benzothiazole derivatives can affect gene expression and cellular metabolism, which is crucial for understanding their biological roles.

Material Science

Synthesis of Fluorescent Dyes

In material science, 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine has been utilized in synthesizing fluorescent dyes. These dyes are important for various applications, including biological imaging and sensing technologies.

Electroluminescent Materials

The compound is also explored for its potential use in electroluminescent materials, which are essential components in the development of organic light-emitting diodes (OLEDs) and other display technologies.

Agricultural Applications

Pesticide Development

Research into the agricultural applications of benzothiazole derivatives includes their potential use as pesticides or herbicides. Studies suggest that these compounds can exhibit herbicidal activity against certain plant species, making them candidates for developing new agrochemicals .

Data Tables

| Application Area | Specific Uses | Biological Activity |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Cytotoxicity against cancer cell lines |

| Anti-inflammatory drugs | Reduction of inflammation | |

| Neuroprotective agents | Inhibition of monoamine oxidase B | |

| Biological Research | Enzyme inhibition studies | Modulation of metabolic pathways |

| Cell signaling pathway analysis | Impact on gene expression | |

| Material Science | Synthesis of fluorescent dyes | Used in biological imaging |

| Development of electroluminescent materials | Applications in OLEDs | |

| Agricultural Applications | Development of pesticides | Herbicidal activity |

Case Studies

- Anticancer Activity Study : A series of benzothiazole derivatives were synthesized and tested against various cancer cell lines, demonstrating IC50 values indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing efficacy .

- Neuroprotective Evaluation : Compounds based on similar structures were assessed for their ability to inhibit enzymes linked to neurodegenerative diseases. Results showed significant inhibitory activity against monoamine oxidase B, suggesting potential therapeutic benefits for Alzheimer's patients .

- Agricultural Trials : Field trials conducted with synthesized benzothiazole derivatives revealed promising results as herbicides, showcasing effective control over specific weed species while maintaining crop safety .

Mechanism of Action

The mechanism of action of 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, it can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

6-Chloro-1,3-benzothiazol-2-ylamine: Similar structure but lacks the morpholine ring.

2-(6-Chloro-1,3-benzothiazol-2-yl)ethanol: Contains an ethanol group instead of a morpholine ring.

6-Chloro-2-methyl-1,3-benzothiazole: Contains a methyl group instead of a morpholine ring.

Uniqueness

4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. This structural feature also allows for greater versatility in chemical modifications, making it a valuable scaffold for drug development .

Biological Activity

4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine can be inferred from related compounds in the benzothiazole class. These compounds exhibit significant anti-inflammatory and analgesic properties primarily through the inhibition of prostaglandin biosynthesis. The key biochemical pathways involved include:

- Cyclooxygenase (COX) Pathway : Inhibition of COX enzymes reduces the conversion of arachidonic acid to prostaglandins, leading to decreased inflammation.

- 5-Lipoxygenase Pathway : Similar compounds have also been shown to inhibit leukotriene synthesis, further contributing to their anti-inflammatory effects.

Benzothiazole derivatives, including 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine, interact with various enzymes and proteins, influencing cellular functions such as:

- Cell Signaling Pathways : These compounds can modulate signaling pathways that regulate gene expression and cellular metabolism.

- Enzyme Inhibition : They may act as inhibitors or activators of specific enzymes, impacting metabolic processes.

Cellular Effects

Research indicates that benzothiazole derivatives can affect cell proliferation and induce apoptosis in cancer cell lines. For instance:

- Cytotoxicity : Studies show that related compounds exhibit dose-dependent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The IC50 values for these compounds often fall within the micromolar range .

Table 1: Cytotoxic Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4a | MCF-7 | 0.65 | Induces apoptosis |

| 4b | U937 | 2.41 | Cell cycle arrest (G2/M phase) |

| 4c | B16-F10 | 0.85 | Inhibits tubulin polymerization |

Research Applications

The compound has several potential applications in various fields:

- Medicinal Chemistry : It serves as a scaffold for developing new anti-inflammatory and antimicrobial agents.

- Biological Research : It is utilized as a probe for investigating enzyme inhibition and protein-ligand interactions.

- Material Science : The compound is explored for synthesizing fluorescent dyes and electroluminescent materials.

- Agricultural Chemistry : Investigations into its efficacy as a pesticide or herbicide are ongoing .

Case Studies

Several studies have highlighted the biological activity of benzothiazole derivatives:

- Antimicrobial Activity : A study demonstrated that benzothiazole derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) ranged from 100 µg/mL to 200 µg/mL .

- Anticancer Activity : In vitro evaluations showed that certain benzothiazole derivatives induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization. For example, compound 4a was particularly effective against MCF-7 cells with an IC50 value of 0.65 µM .

- Inflammation Models : In animal models, related compounds have demonstrated anti-inflammatory effects by reducing edema in paw inflammation tests, supporting their potential therapeutic use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine, and what reaction conditions are critical for yield optimization?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A typical procedure involves refluxing 2-chlorobenzothiazole derivatives with morpholine in a 5% NaCl(aq) solution, using tributylbenzyl ammonium chloride as a phase-transfer catalyst. Reaction progress is monitored by TLC, followed by purification via silica gel chromatography (ethyl acetate/ethanol eluents) or crystallization . Key parameters include stoichiometric ratios (1:1 molar ratio of morpholine to 2-chlorobenzothiazole), reflux duration (6–10 hours), and catalyst loading (1–5 mol%).

Q. How can researchers validate the purity and structural identity of 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine?

- Methodology : Use a combination of spectroscopic techniques:

- 1H NMR : Look for characteristic peaks such as morpholine protons (δ ~3.5–4.0 ppm) and aromatic protons from the benzothiazole ring (δ ~6.5–8.5 ppm) .

- IR Spectroscopy : Confirm the presence of C=N (1611–1620 cm⁻¹) and C-Cl (550–650 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (e.g., FABMS) should match the molecular ion [M+H]+ at m/z 255.06 (calculated for C₁₁H₁₀ClN₂OS) .

Q. What are the common pitfalls in synthesizing benzothiazole-morpholine derivatives, and how can they be mitigated?

- Methodology : Common issues include incomplete substitution due to steric hindrance or poor leaving-group activation. Mitigation strategies:

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Optimize temperature (reflux vs. room temperature) based on substrate reactivity .

- Employ phase-transfer catalysts (e.g., tributylbenzyl ammonium chloride) to improve interfacial reactions in biphasic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for benzothiazole-morpholine derivatives across different studies?

- Methodology : Conduct a systematic analysis of variables:

- Catalyst type : Compare phase-transfer catalysts (e.g., TBAB vs. TBAI) for efficiency .

- Solvent effects : Evaluate polar vs. non-polar solvents on reaction kinetics.

- Substituent effects : Electron-withdrawing groups (e.g., Cl) on benzothiazole may accelerate substitution rates vs. electron-donating groups .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine in biological systems?

- Methodology :

- Analog synthesis : Modify substituents on the benzothiazole (e.g., replace Cl with F or NO₂) or morpholine rings (e.g., alkylation) .

- Biological assays : Test analogs against target enzymes (e.g., cytochrome P450 isoforms) using inhibition assays, correlating activity with electronic (Hammett σ) or steric (Taft) parameters .

- Computational modeling : Perform docking studies to predict binding affinities to active sites (e.g., CYP2A13) .

Q. How can advanced chromatographic techniques improve the separation of 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine from byproducts?

- Methodology :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar impurities.

- Flash chromatography : Optimize eluent ratios (e.g., ethyl acetate:methanol 9:1) for baseline separation .

- Validation : Confirm purity via diode-array detection (DAD) to detect UV-active impurities at λ = 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.